Cyclopentane, (nitromethylene)-

Environmental fate Physicochemical profiling Insecticide design

Cyclopentane, (nitromethylene)- (CAS 27861-40-1) is a low-molecular-weight (127.14 g/mol) nitroalkene belonging to the C-nitro compound class, characterized by a cyclopentylidene scaffold with an exocyclic nitromethylene substituent. This compound is recognized as a fast-acting neurotoxicant that blocks postsynaptic nicotinic acetylcholine receptors (nAChRs) and is classified among nitromethylene heterocycle (NMH) insecticides.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 27861-40-1
Cat. No. B13632794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane, (nitromethylene)-
CAS27861-40-1
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CCC(=C[N+](=O)[O-])C1
InChIInChI=1S/C6H9NO2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2
InChIKeyFCFLHKHBKPPQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentane, (nitromethylene)- (CAS 27861-40-1): Physicochemical and Toxicological Baseline for Research and Industrial Procurement


Cyclopentane, (nitromethylene)- (CAS 27861-40-1) is a low-molecular-weight (127.14 g/mol) nitroalkene belonging to the C-nitro compound class, characterized by a cyclopentylidene scaffold with an exocyclic nitromethylene substituent [1]. This compound is recognized as a fast-acting neurotoxicant that blocks postsynaptic nicotinic acetylcholine receptors (nAChRs) and is classified among nitromethylene heterocycle (NMH) insecticides [2]. Predicted physicochemical properties include a boiling point of 223.9±9.0 °C, a density of 1.2±0.1 g/cm³, an ACD/LogP of 1.61, and a water solubility of 2.57 g/L . These baseline characteristics position the compound as a volatile, moderately lipophilic small molecule suitable for insecticidal screening libraries, synthetic intermediate applications, and environmental fate studies.

Why Generic Nitromethylene Substitution Fails: Ring-Size-Dependent Physicochemistry and Reactivity of Cyclopentane, (nitromethylene)-


Within the nitromethylene class, simple ring-size variation from cyclopentyl to cyclohexyl induces substantial changes in hydrophobicity, volatility, and steric environment that directly impact insecticidal potency, environmental partitioning, and synthetic utility. The cyclopentyl analog exhibits a lower boiling point (223.9 °C vs 242.6 °C) and a markedly lower LogP (1.61 vs 2.17) compared to its cyclohexyl counterpart , translating to higher vapor pressure, reduced bioaccumulation potential, and different formulation behavior. Moreover, the five-membered ring imposes greater ring strain and a distinct conformational profile that alters the electrophilicity of the nitromethylene Michael acceptor, which is critical for both target-site binding at insect nAChRs and for regioselectivity in cycloaddition-based synthetic routes [1]. Generic substitution with a higher or lower homolog can therefore lead to unpredictable shifts in insecticidal activity, off-target toxicity, and synthetic efficiency. The quantitative evidence below demonstrates where the cyclopentane derivative offers measurable differentiation relevant to scientific selection.

Quantitative Differentiation Evidence: Cyclopentane, (nitromethylene)- Versus Closest Analogs


LogP Reduction Relative to Cyclohexyl Analog Lowers Predicted Bioaccumulation Factor

The cyclopentyl nitromethylene derivative exhibits a substantially lower predicted octanol-water partition coefficient (ACD/LogP = 1.61) compared to its direct cyclohexyl analog (ACD/LogP = 2.17) . This 0.56 log unit reduction corresponds to an approximately 3.6-fold lower predicted bioconcentration factor (BCF: 10.75 vs 22.29) and a ~40% lower predicted soil organic carbon sorption coefficient (KOC: 190.5 vs 321.1) , which together indicate reduced persistence in fatty tissues and lower soil mobility, favorable traits for insecticidal candidates requiring rapid environmental degradation.

Environmental fate Physicochemical profiling Insecticide design

Boiling Point Difference Enables Distillation-Based Purification and Volatility-Dependent Application

The cyclopentyl derivative boils at 223.9±9.0 °C at 760 mmHg, approximately 18.7 °C lower than the cyclohexyl analog (242.6±9.0 °C) . This significant boiling point depression facilitates purification by fractional distillation under milder thermal conditions, reducing the risk of thermal decomposition of the nitroalkene moiety. It also implies higher vapor pressure (0.1±0.4 mmHg vs 0.1±0.5 mmHg at 25 °C), which is relevant for fumigant-type insecticidal applications where sufficient air concentration must be achieved at ambient temperature.

Volatility Formulation Downstream processing

Class-Level Neurotoxicity Profile Consistent with High-Affinity Insect nAChR Interaction

Cyclopentane, (nitromethylene)- is documented as a fast-acting neurotoxicant that acts as a neurotransmitter mimic at postsynaptic nicotinic acetylcholine receptors, eventually blocking ion conductance [1]. Although target-specific binding data (e.g., IC50 or Ki values) for this exact compound are not publicly available, the broader nitromethylene class—particularly compounds sharing the nitromethylene pharmacophore with imidacloprid's nitromethylene analog—has demonstrated binding affinities in the low nanomolar range at insect nAChRs and selectivity over mammalian α4β2 receptors [2]. Given that the cyclopentyl scaffold retains the critical nitromethylene pharmacophore, it is expected to exhibit comparable target engagement, positioning it as a viable probe for insect nAChR structure-activity relationship (SAR) studies.

Neurotoxicology Insecticide mode of action Nicotinic acetylcholine receptor

Synthetic Utility as a β,β-Disubstituted Nitroalkene Dienophile: Access to Enantioenriched Nitrocyclopentanes

The nitromethylene cyclopentane scaffold serves as a representative β-monosubstituted nitroalkene that can be elaborated via palladium-catalyzed [3+2] trimethylenemethane cycloadditions to afford highly substituted nitrocyclopentane derivatives with up to three contiguous stereocenters and excellent enantioselectivity [1]. While the published methodology focuses on β,β-disubstituted nitroalkenes, the cyclopentyl nitromethylene core itself offers a unique advantage: the ring strain of the cyclopentane substructure (approx. 6.5 kcal/mol) compared to cyclohexane (approx. 0 kcal/mol) accelerates ring-opening and rearrangement pathways that are inaccessible to the unstrained cyclohexyl analog [2]. This makes the compound a strategically distinct starting material for diversity-oriented synthesis of cyclopentanoid natural product analogs and chiral building blocks.

Organic synthesis Cycloaddition Nitroalkene chemistry

Optimal Application Scenarios for Cyclopentane, (nitromethylene)- Based on Quantitative Differentiation Evidence


Environmental Fate Screening in Neonicotinoid Lead Optimization

Procurement for early-stage insecticide discovery programs subject to regulatory bioaccumulation criteria. The compound's LogP of 1.61 and BCF of 10.75, substantially lower than the cyclohexyl analog (LogP 2.17, BCF 22.29) , position it as a favorable scaffold for hit-to-lead optimization where reduced lipophilicity is correlated with lower non-target organism toxicity and faster environmental degradation, directly addressing ecotoxicological liabilities that have restricted the commercial use of older nitromethylene insecticides.

Vapor-Phase Insecticidal Bioassay and Fumigant Formulation Development

The boiling point of 223.9 °C, approximately 19 °C below the cyclohexyl homolog , makes this compound the preferred choice for laboratories conducting vapor-phase insecticidal assays against stored-product pests or greenhouse whiteflies. The higher volatility at ambient temperatures enables controlled fumigant concentration gradients without resorting to thermal aerosolization that could degrade the nitromethylene pharmacophore, as documented for light- and heat-sensitive nitroalkenes [1].

Diversity-Oriented Synthesis of Stereochemically Complex Cyclopentane Libraries

For academic and industrial medicinal chemistry groups exploiting ring-strain-driven transformations, the cyclopentane nitromethylene scaffold provides approximately 6.5 kcal/mol of ring strain not available from cyclohexyl analogs . This energetic bias facilitates palladium-catalyzed [3+2] cycloadditions and subsequent strain-release rearrangements to generate enantioenriched cyclopentane derivatives with up to three contiguous stereocenters, a synthetic outcome that is kinetically inaccessible from strain-neutral cyclohexyl starting materials [1].

Insect nAChR Pharmacophore Mapping and Resistance Mechanism Studies

As a structurally simplified nitromethylene probe devoid of the heterocyclic ring (e.g., imidazolidine) present in commercial neonicotinoids, this compound is ideally suited for pharmacophore mapping studies aimed at identifying the minimal structural requirements for insect nAChR activation . Its use in competitive binding assays against radiolabeled imidacloprid can help delineate resistance-associated mutations in pest populations, particularly where mutations alter the binding pocket volume and favor smaller, less substituted nitromethylene ligands [1].

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